molecular formula C11H13BrN2OS B2965213 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide CAS No. 479351-36-5

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Cat. No.: B2965213
CAS No.: 479351-36-5
M. Wt: 301.2
InChI Key: UNSMPQMHVZALGG-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide (CAS 105512-88-7) is a thiazole derivative with a 4-methoxyphenyl substituent at the 4-position, a methyl group at the 5-position, and a hydrobromide salt form of the primary amine at the 2-position. Its molecular formula is C₁₁H₁₃BrN₂OS, with a molar mass of 301.21 g/mol.

Properties

IUPAC Name

4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS.BrH/c1-7-10(13-11(12)15-7)8-3-5-9(14-2)6-4-8;/h3-6H,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNSMPQMHVZALGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)OC.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

While "4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide” is not directly discussed in the provided search results, the related compounds 4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide and 2-amino-4-(4-methoxyphenyl)-1,3-thiazole offer insight into potential applications.

4-(4-Ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide

Overview: 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrobromide is an organic compound belonging to the thiazole derivatives class. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Synthesis: The synthesis of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrobromide typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The final product is obtained through purification techniques such as recrystallization or chromatography.

Potential Applications in Scientific Research :

  • Chemistry: Building block for synthesizing more complex thiazole derivatives.
  • Biology: Potential as an antimicrobial and antifungal agent.
  • Medicine: Potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
  • Industry: Utilized in developing new materials and as a precursor for synthesizing dyes and pigments.

Mechanism of Action: The mechanism of action of 4-(4-ethoxyphenyl)-5-methylthiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may bind to microbial enzymes, disrupting their function and inhibiting microbial growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

2-amino-4-(4-methoxyphenyl)-1,3-thiazole

Overview: 2-amino thiazole moiety was reported to possess antifungal, antitubercular, antimicrobial, and anti-oxidant activities .

Surface Modification: The surface modification of magnetic nanoparticles would incorporate the properties of both components and supply the proper compounds to develop high efficient compounds .

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Molecular Targets and Pathways:

  • Enzymes: May inhibit or activate certain enzymes involved in metabolic pathways.

  • Receptors: Can bind to receptors, triggering signaling cascades.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Thiazole-2-amine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Compound Name & ID Substituents Molecular Formula Key Biological Activity/Application Reference
Target Compound : 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide 4-methoxyphenyl, 5-methyl, HBr salt C₁₁H₁₃BrN₂OS Structural analog to MortaparibMild; potential anticancer applications (inferred)
MortaparibMild (CAS not specified) Triazole, thiophene, sulfanylmethyl C₁₆H₁₅N₇S₃ Dual inhibition of Mortalin and PARP1; induces apoptosis in cancer cells
10s : N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine 2,4-dimethoxyphenyl, 4-methoxyphenyl C₁₈H₁₉N₃O₃S Potent tubulin polymerization inhibitor (IC₅₀ = 0.89 µM); disrupts microtubule dynamics
4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS 188120-61-8) 2,4-dichlorophenyl, 5-methyl C₁₀H₈Cl₂N₂S Building block for drug synthesis; increased lipophilicity
TH-644 (hydrobromide salt) 3-fluoro-4-methoxyphenyl, phenoxyphenyl C₁₇H₁₅BrFN₃OS Anti-inflammatory or anticancer activity (exact mechanism not specified)

Salt Forms and Physicochemical Properties

  • Hydrobromide vs. Hydrochloride : The target compound’s HBr salt may offer better crystallinity or stability compared to HCl analogs. highlights structural differences between meloxicam’s HBr and HCl salts, suggesting counterion choice impacts solid-state properties .

Research Findings and Gaps

  • 10s and MortaparibMild : Well-characterized in vitro and in silico, demonstrating the importance of methoxy and heterocyclic groups in targeting tubulin and stress-response proteins .
  • Chlorinated Analogs : Primarily used as intermediates; their biological activities remain underexplored .

Biological Activity

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide, a thiazole derivative, has garnered attention for its diverse biological activities. This article discusses its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C₁₀H₁₀N₂OS
  • Molecular Weight : 206.264 g/mol
  • CAS Number : 2104-04-3
  • Melting Point : 204-207 °C

The compound features a thiazole ring which is known for contributing to various pharmacological activities, including anticancer and antimicrobial properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives similar to 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine exhibited IC₅₀ values less than 2 µg/mL against certain cancer cell lines, indicating potent antiproliferative activity .

CompoundIC₅₀ (µg/mL)Cell Line
MMH-5<6.79Cancer
Reference Drug (Doxorubicin)<10Cancer

The presence of electron-donating groups like the methoxy group enhances the compound's activity by stabilizing interactions with cellular targets .

Antimicrobial Activity

4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amine hydrobromide has also been evaluated for its antimicrobial properties. In vitro studies demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Bacterial StrainMIC (µg/mL)Activity
Staphylococcus aureus15Effective
Escherichia coli20Effective

Case Studies and Research Findings

  • Thiazole Derivatives as GluA2 AMPA Receptor Modulators :
    A study identified that compounds similar to 4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-amines act as negative allosteric modulators of GluA2 AMPA receptors. This modulation could have implications for neuroprotective strategies in treating neurodegenerative diseases .
  • Antibacterial Coated Magnetic Nanoparticles :
    Research involving the synthesis of magnetic nanoparticles coated with thiazole derivatives showed promising antibacterial activity. The study reported significant inhibition zones against both S. aureus and E. coli, suggesting that these nanoparticles could serve as effective delivery systems for antimicrobial agents .

Q & A

Basic Research Question

  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., hydrobromic acid residues) .
  • 1H-NMR with qNMR : Quantify impurities >0.1% using ERETIC2 calibration .
  • ICP-MS : Validate heavy metal contamination (e.g., Pd from catalytic steps) .

How can researchers design derivatives to overcome resistance in pathogenic fungal strains?

Advanced Research Question
Resistance mechanisms (e.g., efflux pumps or target mutations) require rational design:

  • Scaffold hopping : Replace thiazole with triazole or oxadiazole to evade recognition .
  • Proteomics : Identify overexpressed proteins in resistant strains via 2D gel electrophoresis.
  • Synergistic studies : Test derivatives in combination with known antifungals (e.g., fluconazole) to bypass resistance .

What safety and handling protocols are essential for lab-scale synthesis given the compound’s hydrobromic acid content?

Basic Research Question

  • Ventilation : Use fume hoods for steps involving HBr gas release.
  • Waste management : Neutralize hydrobromic acid with NaOH before disposal .
  • PPE : Acid-resistant gloves (e.g., nitrile) and face shields during crystallization .

How can AI-driven platforms accelerate the discovery of novel analogs with improved pharmacokinetics?

Advanced Research Question

  • Generative models : Tools like AlphaFold or GFlowNet propose synthetically accessible analogs.
  • Reinforcement learning : Optimize synthetic routes by training on reaction databases (e.g., Reaxys) .
  • PK/PD modeling : Predict Cmax and AUC using physiologically based pharmacokinetic (PBPK) simulations .

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